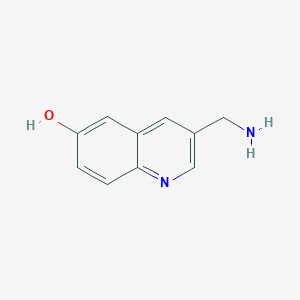

3-(Aminomethyl)quinolin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(aminomethyl)quinolin-6-ol |

InChI |

InChI=1S/C10H10N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H,5,11H2 |

InChI Key |

WNPNBJPVJJMBJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Aminomethyl Quinolin 6 Ol

Established Synthetic Routes for Quinoline (B57606) Core Derivatives

The quinoline scaffold is a cornerstone in heterocyclic chemistry, and numerous named reactions have been developed for its synthesis since the 19th century. These methods provide access to a wide array of substituted quinolines by varying the starting materials and reaction conditions.

Skraup Synthesis Adaptations for Quinolin-6-ol Scaffold

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. wikipedia.orgnumberanalytics.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. wikipedia.org A moderator, typically ferrous sulfate, is often added to control the otherwise vigorous and exothermic nature of the reaction. wikipedia.orgtutorsglobe.com

The mechanism proceeds in several steps:

Dehydration of glycerol by the concentrated sulfuric acid to form acrolein (propenal). iipseries.orgnumberanalytics.com

A Michael-type conjugate addition of the aniline to the newly formed acrolein. numberanalytics.comtutorsglobe.com

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde intermediate. numberanalytics.com

Dehydration and subsequent oxidation of the 1,2-dihydroquinoline (B8789712) intermediate to yield the aromatic quinoline ring system. numberanalytics.comnumberanalytics.com

To specifically construct the quinolin-6-ol scaffold, an adaptation of the Skraup synthesis would employ p-aminophenol as the aniline component. The hydroxyl group at the para-position of the aniline is carried through the reaction sequence, ultimately appearing at the C6 position of the final quinoline product.

Table 1: Reactants for Skraup Synthesis of Quinolin-6-ol

| Reactant | Role |

| p-Aminophenol | Provides the benzene (B151609) ring and nitrogen atom for the quinoline core, and the C6-hydroxyl group. |

| Glycerol | Source of the three carbon atoms for the pyridine (B92270) ring, via dehydration to acrolein. |

| Sulfuric Acid | Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization step. numberanalytics.com |

| Oxidizing Agent (e.g., nitrobenzene) | Dehydrogenates the dihydroquinoline intermediate to form the aromatic quinoline ring. iipseries.org |

| Ferrous Sulfate (optional) | Moderates the reaction rate. tutorsglobe.com |

Friedländer Synthesis Approaches to Quinoline Derivatives

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). wikipedia.orgorganicreactions.orgjk-sci.com This reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, iodine) or bases (e.g., sodium hydroxide). wikipedia.orgjk-sci.com

Two primary mechanistic pathways are proposed:

An initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration (loss of water) to form the quinoline. wikipedia.org

Formation of a Schiff base between the amino group and the ketone/aldehyde, followed by an intramolecular aldol-type cyclization and dehydration. wikipedia.org

The versatility of the Friedländer synthesis allows for the preparation of a wide range of polysubstituted quinolines, as the substitution pattern is directly determined by the choice of the two starting components. organic-chemistry.orgnih.gov It is a highly convergent method for building the quinoline system. jk-sci.com

Gould–Jacobs Reaction Strategies for Quinoline Construction

The Gould–Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives, which can exist in tautomeric equilibrium with 4-quinolinone forms. wikipedia.orgmdpi.com The process typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro

The sequence involves:

Nucleophilic substitution where the aniline displaces the alkoxy group from the malonic ester derivative. wikipedia.org

A thermally induced cyclization of the resulting anilidomethylenemalonate intermediate. This step often requires high temperatures, sometimes exceeding 250°C, and proceeds via an electrocyclic reaction. wikipedia.orgmdpi.comjasco.ro

The initial product is a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification (hydrolysis of the ester) followed by decarboxylation yields the 4-hydroxyquinoline. wikipedia.org

The regioselectivity of the cyclization can be an issue with asymmetrically substituted anilines, potentially leading to a mixture of products. mdpi.com Microwave-assisted protocols have been developed to improve yields and significantly reduce the long reaction times and high temperatures associated with conventional heating. jasco.roresearchgate.net

Pfitzinger, Doebner–von Miller, and Conrad–Limpach Methodologies for Quinoline Synthesis

Several other classical methods offer alternative pathways to the quinoline core.

Pfitzinger Reaction : This method is a variation of the Friedländer synthesis that uses isatin (B1672199) or isatic acid as the 2-aminoaryl carbonyl component. iipseries.orgorganicreactions.org The reaction with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base, opens the isatin ring. This is followed by condensation and cyclization to yield quinoline-4-carboxylic acids. iipseries.org The carboxyl group can subsequently be removed thermally. tutorsglobe.com

Doebner–von Miller Reaction : This reaction is considered an extension of the Skraup synthesis. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, often a Lewis acid like tin tetrachloride or a Brønsted acid. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation, a variant known as the Beyer method. wikipedia.org This approach allows for the synthesis of quinolines with various substituents on the pyridine ring. tutorsglobe.com

Conrad–Limpach Synthesis : This reaction involves the condensation of an aniline with a β-ketoester. iipseries.orgmdpi.com The reaction conditions determine the final product. At lower temperatures, kinetic control favors the formation of a Schiff base, which upon heating cyclizes to a 4-hydroxyquinoline. At higher temperatures, thermodynamic control can lead to a different intermediate and ultimately a 2-hydroxyquinoline (B72897) (or quinolin-2-one). iipseries.org This method is particularly useful for accessing 4-hydroxyquinoline scaffolds. mdpi.com

Targeted Synthesis of 3-(Aminomethyl)quinolin-6-ol

While the classical methods are adept at forming the core quinoline ring, the direct synthesis of a specifically substituted compound like 3-(aminomethyl)quinolin-6-ol often requires more targeted strategies. Multicomponent reactions are particularly powerful in this regard, as they can construct complex molecules in a single step from multiple simple precursors.

Multicomponent Reaction Strategies for C3-Aminomethylation and C6-Hydroxylation

The synthesis of 3-(aminomethyl)quinolin-6-ol involves the formation of the quinoline ring with a hydroxyl group at C6 and the introduction of an aminomethyl group at the C3 position. A highly efficient approach to this is to first synthesize the quinolin-6-ol scaffold using one of the established methods (e.g., Skraup synthesis with p-aminophenol) and then introduce the C3-substituent.

The Mannich reaction is a classic three-component reaction that is ideal for this purpose. It involves the aminoalkylation of an acidic proton located on a substrate. In the case of a pre-formed quinolin-6-ol, the C3 position is not inherently acidic. However, for a 4-hydroxyquinoline derivative, the C3 position is activated and readily undergoes aminomethylation. nih.govmdpi.com

A plausible and efficient strategy would therefore involve:

Synthesis of a 4,6-dihydroxyquinoline (B1198300) intermediate: This could potentially be achieved via a Conrad-Limpach or Gould-Jacobs reaction using p-aminophenol as the starting aniline.

Mannich Reaction for C3-Aminomethylation: The resulting 4,6-dihydroxyquinoline would then be subjected to a Mannich reaction. This reaction combines an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen compound (the 4-hydroxyquinoline derivative). mdpi.com The reaction introduces an aminomethyl group specifically at the activated C3 position.

Removal of the C4-hydroxyl group: The final step would involve the chemical reduction of the C4-hydroxyl group to yield the target 3-(aminomethyl)quinolin-6-ol.

Recent advancements in organic synthesis have highlighted the use of multicomponent reactions to build diverse quinoline libraries directly. rsc.orgscielo.br Strategies like the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene, can generate complex quinoline structures in one pot. nih.gov Adapting such a reaction by choosing a p-hydroxyaniline, an appropriate aldehyde, and a dienophile that carries or can be converted to an aminomethyl group could provide a more direct, convergent route to the target molecule, although this remains a subject for synthetic exploration.

Precursor Design and Functional Group Interconversions

The synthesis of 3-(Aminomethyl)quinolin-6-ol relies on strategically designed precursors and key functional group interconversions (FGIs). A common approach involves the construction of a quinoline ring with appropriate substituents that can be later converted into the desired aminomethyl and hydroxyl groups.

A plausible synthetic route starts with a suitably substituted aniline and a three-carbon component to form the quinoline core, for instance, through the Skraup or Friedländer synthesis. researchgate.net For 3-(Aminomethyl)quinolin-6-ol, a precursor like 6-methoxyquinoline-3-carbonitrile (B3100304) is often employed. The methoxy (B1213986) group serves as a protected form of the C6-hydroxyl group, while the nitrile at the C3 position is a precursor to the aminomethyl group.

The critical functional group interconversions are:

Reduction of the Nitrile: The cyano group at the C3 position can be reduced to a primary amine (the aminomethyl group). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or borane (B79455) complexes (e.g., B₂H₆). vanderbilt.edu

Demethylation of the Methoxy Group: The methoxy group at the C6 position is cleaved to unveil the hydroxyl group. This is commonly accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

The table below summarizes common reagents used for these key interconversions.

| Transformation | Functional Group Change | Typical Reagents |

| Nitrile Reduction | -C≡N → -CH₂NH₂ | LiAlH₄, H₂/Raney Ni, B₂H₆ |

| Ether Cleavage | -OCH₃ → -OH | HBr, BBr₃ |

Derivatization and Modification of 3-(Aminomethyl)quinolin-6-ol

The presence of three distinct reactive sites—the primary amine, the phenolic hydroxyl group, and the quinoline ring system—makes 3-(Aminomethyl)quinolin-6-ol a versatile scaffold for derivatization.

Aminomethyl Group Modifications and Amine Reactivity

The primary amine of the aminomethyl group is a potent nucleophile and can readily undergo a variety of chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is a common strategy to introduce a wide range of substituents.

Alkylation: The amine can be alkylated using alkyl halides. Mono-, di-, or even tri-alkylation can occur, leading to secondary, tertiary amines, or quaternary ammonium (B1175870) salts, respectively.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms secondary or tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are often stable and can alter the biological properties of the molecule.

Hydroxyl Group Derivatization at C6-Position

The phenolic hydroxyl group at the C6 position can be derivatized to form ethers and esters, which can serve as protecting groups or modulate the compound's properties. ub.edumdpi.com

Etherification (O-alkylation): Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) leads to the formation of ethers. researchgate.net The Williamson ether synthesis is a classic example of this transformation.

Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters. This reaction is often catalyzed by a base like pyridine or triethylamine.

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the hydroxyl group into a good leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions. ub.edu

The following table outlines common derivatization reactions for the functional groups of 3-(Aminomethyl)quinolin-6-ol.

| Functional Group | Reaction Type | Reagent | Product Type |

| Aminomethyl | Acylation | Acyl Chloride | Amide |

| Aminomethyl | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Hydroxyl | Etherification | Alkyl Halide, Base | Ether |

| Hydroxyl | Esterification | Acyl Anhydride | Ester |

| Hydroxyl | Sulfonylation | Sulfonyl Chloride | Sulfonate Ester |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents and the electronic nature of the two fused rings. tutorsglobe.com

Electrophilic Aromatic Substitution (EAS): The quinoline system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.net However, substitution is possible, and it preferentially occurs on the benzene ring (carbocycle) at positions 5 and 8, as these positions are less deactivated and lead to more stable cationic intermediates. quimicaorganica.orgarsdcollege.ac.in Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., with Br₂). The activating hydroxyl group at C6 would direct incoming electrophiles primarily to the C5 and C7 positions.

Nucleophilic Aromatic Substitution (NuAr): The pyridine ring (heterocycle) is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions 2 and 4. tutorsglobe.comarsdcollege.ac.in The presence of a good leaving group (like a halogen) at these positions facilitates substitution by nucleophiles such as amines, alkoxides, or cyanide ions. arsdcollege.ac.in

Cyclization and Cyclocondensation Reactions Involving the Quinoline System

The functional groups of 3-(Aminomethyl)quinolin-6-ol can participate in intramolecular or intermolecular reactions to form new ring systems.

Intramolecular Cyclization: If a suitable electrophilic center is introduced elsewhere in the molecule, the aminomethyl or hydroxyl group can act as an internal nucleophile to form a new fused ring.

Cyclocondensation Reactions: The aminomethyl group can react with bifunctional reagents to build new heterocyclic rings. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrimidine (B1678525) rings fused or attached to the quinoline scaffold. nih.gov Similarly, condensation reactions with dicarbonyl compounds can be used to construct various heterocyclic systems. The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a classic method for quinoline synthesis that can be adapted for creating more complex fused systems. researchgate.net

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring system can undergo both oxidation and reduction, though the conditions required can be harsh. tutorsglobe.com

Oxidation: The quinoline ring is relatively resistant to oxidation. tutorsglobe.com Under vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). arsdcollege.ac.in Oxidation with peracids typically forms the quinoline N-oxide. arsdcollege.ac.in

Reduction: The pyridine ring is more readily reduced than the benzene ring. tutorsglobe.com Catalytic hydrogenation (e.g., H₂/Pt in acidic media or Sn/HCl) typically reduces the pyridine ring to give a 1,2,3,4-tetrahydroquinoline (B108954) derivative. arsdcollege.ac.in More forceful reduction conditions are required to hydrogenate the entire aromatic system to a decahydroquinoline. arsdcollege.ac.in

Advanced Spectroscopic and Structural Characterization of 3 Aminomethyl Quinolin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra provide direct insight into the electronic environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts for 3-(Aminomethyl)quinolin-6-ol are based on the known spectra of related compounds, such as 6-hydroxyquinoline (B46185) and 3-methylquinoline, with adjustments for substituent effects. nih.govchemicalbook.comspectrabase.com

The quinoline (B57606) ring contains seven aromatic protons (H2, H4, H5, H7, H8) and two protons on the aminomethyl group's methylene (B1212753) bridge (-CH₂-), along with exchangeable protons from the amine (-NH₂) and hydroxyl (-OH) groups. The electron-donating hydroxyl group at C6 is expected to increase electron density, particularly at the ortho (C5, C7) and para (C8) positions, causing an upfield shift (lower ppm) for the attached protons compared to unsubstituted quinoline. wisc.edu Conversely, the heterocyclic nitrogen atom deshields adjacent protons, particularly H2 and H8.

The ¹³C NMR spectrum will show nine signals for the quinoline ring carbons and one for the methylene carbon. The carbon atom attached to the hydroxyl group (C6) will be significantly shielded, appearing at a higher field, while the carbons adjacent to the nitrogen (C2 and C8a) will be deshielded and appear at a lower field. spectrabase.com

Predicted ¹H NMR Chemical Shifts for 3-(Aminomethyl)quinolin-6-ol The following is an interactive data table. Values are predicted based on analogous structures and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.6 - 8.8 | d | ~4.5 |

| H4 | 7.9 - 8.1 | s | - |

| H5 | 7.2 - 7.4 | d | ~9.0 |

| H7 | 7.0 - 7.2 | dd | ~9.0, 2.5 |

| H8 | 7.8 - 8.0 | d | ~9.0 |

| -CH₂- | 3.8 - 4.0 | s | - |

| -OH | 9.0 - 10.0 | br s | - |

Predicted ¹³C NMR Chemical Shifts for 3-(Aminomethyl)quinolin-6-ol The following is an interactive data table. Values are predicted based on analogous structures and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 148 - 150 |

| C3 | 130 - 132 |

| C4 | 135 - 137 |

| C4a | 128 - 130 |

| C5 | 122 - 124 |

| C6 | 155 - 157 |

| C7 | 110 - 112 |

| C8 | 129 - 131 |

| C8a | 145 - 147 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations. ijpsdronline.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For 3-(Aminomethyl)quinolin-6-ol, COSY would confirm the connectivity of the protons on the benzo- part of the quinoline ring, showing correlations between H5-H7 (via H6, which is substituted) and potentially a weak long-range coupling between H5 and H8.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. researchgate.net It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the methylene proton signal at ~3.9 ppm to the methylene carbon signal at ~46 ppm.

The methylene protons (-CH₂-) showing correlations to C3, C4, and C2.

Proton H4 showing correlations to C2, C5, and C8a.

Proton H5 showing correlations to C4, C7, and C8a.

Proton H2 showing correlations to C3, C4, and C8a.

The aminomethyl group attached to the rigid quinoline ring has rotational freedom around the C3-CH₂ and CH₂-NH₂ bonds. The preferred conformation can be influenced by steric hindrance and potential intramolecular hydrogen bonding between the amine/hydroxyl groups. NMR spectroscopy can probe these conformational preferences. auremn.org.br

The rotation around the C-N amide bond is a well-studied phenomenon, and similar restricted rotation can occur in aminomethyl groups, which could lead to the observation of distinct NMR signals for different rotamers at low temperatures. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space information. An NOE correlation between the methylene protons and the H4 proton would indicate a conformation where the aminomethyl group is oriented towards that side of the ring. nih.gov Analysis of proton-proton coupling constants can also provide insight into dihedral angles and thus preferred conformations. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of 3-(Aminomethyl)quinolin-6-ol is expected to be dominated by strong, broad absorption bands corresponding to the O-H and N-H stretching vibrations in the 3200-3600 cm⁻¹ region. Other key bands would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methylene group (~2850-2960 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring system (1500-1650 cm⁻¹), and a strong C-O stretching band for the phenolic hydroxyl group (~1200-1250 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric breathing modes of the quinoline ring system are expected to produce strong signals in the Raman spectrum. mdpi.com While O-H and N-H stretches are typically weak in Raman, the aromatic C-H stretches and ring vibrations will be prominent.

Predicted Vibrational Frequencies for 3-(Aminomethyl)quinolin-6-ol The following is an interactive data table.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3500 | Strong, Broad | Weak |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Quinoline Ring (C=C, C=N) Stretches | 1500 - 1650 | Strong | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium | Weak |

| C-O Stretch (phenol) | 1200 - 1250 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring is the primary chromophore in 3-(Aminomethyl)quinolin-6-ol. researchgate.net Unsubstituted quinoline exhibits characteristic absorption bands corresponding to π→π* transitions.

The presence of the electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to the parent quinoline molecule. researchgate.net This is due to the donation of electron density into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum is likely to be sensitive to the pH of the solution, as protonation of the amino group or deprotonation of the hydroxyl group would significantly alter the electronic properties of the molecule and thus its absorption spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.orgchemguide.co.uk For 3-(Aminomethyl)quinolin-6-ol (C₁₀H₁₀N₂O), the exact mass is 174.0793 Da.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 174. The fragmentation of this ion is predictable based on the stability of the resulting fragments. libretexts.org The presence of the aminomethyl group provides a site for facile cleavage. libretexts.orgmiamioh.edu

Key fragmentation pathways are expected to include:

Benzylic Cleavage : The most favorable cleavage is often at the benzylic position (C3-CH₂ bond) to lose an •NH₂ radical, forming a highly stable quinolin-3-ylmethyl cation at m/z 157.

Loss of the Aminomethyl Group : Cleavage of the C3-CH₂ bond to lose the entire •CH₂NH₂ radical (mass 30) would yield a fragment at m/z 144.

Quinoline Ring Fragmentation : The quinoline ring itself can fragment. A characteristic fragmentation of the quinoline radical cation is the loss of hydrogen cyanide (HCN, mass 27), which would lead to a fragment ion from the molecular ion at m/z 147. rsc.org Additionally, hydroxyquinolines are known to lose carbon monoxide (CO, mass 28), which would result in a fragment at m/z 146. cdnsciencepub.com

Predicted Mass Spectrometry Fragments for 3-(Aminomethyl)quinolin-6-ol The following is an interactive data table.

| m/z Value | Proposed Fragment |

|---|---|

| 174 | [M]⁺˙ (Molecular Ion) |

| 157 | [M - •NH₂]⁺ |

| 147 | [M - HCN]⁺˙ |

| 146 | [M - CO]⁺˙ |

| 144 | [M - •CH₂NH₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 3-(Aminomethyl)quinolin-6-ol, this analysis would provide invaluable insights into its molecular geometry and how the molecules interact with each other in the solid state.

A single-crystal X-ray diffraction study of 3-(Aminomethyl)quinolin-6-ol would yield a detailed geometric description of the molecule. The quinoline core, being an aromatic bicyclic system, is expected to be largely planar. The bond lengths within this ring system would likely exhibit values intermediate between typical single and double bonds, indicative of electron delocalization. For instance, the C-C bonds within the rings would be expected to be in the range of 1.36–1.42 Å, and the C-N bonds within the pyridine (B92270) ring would also show partial double bond character.

The substituents at the 3 and 6 positions, the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups respectively, would introduce specific geometric features. The C-C and C-N single bonds of the aminomethyl group would be expected to have lengths of approximately 1.52 Å and 1.47 Å, respectively. The C-O bond of the hydroxyl group would likely be around 1.36 Å, influenced by its attachment to the aromatic ring.

The bond angles around the sp² hybridized carbon and nitrogen atoms of the quinoline ring would be approximately 120°. The geometry around the sp³ hybridized carbon and nitrogen of the aminomethyl group would be tetrahedral, with bond angles close to 109.5°. Torsion angles would describe the conformation of the aminomethyl group relative to the quinoline ring, indicating the degree of rotational freedom around the C3-CH₂ bond.

A hypothetical data table for the expected bond lengths and angles is presented below, based on typical values for similar molecular fragments.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C(aromatic) | C(aromatic) | 1.36 - 1.42 | |

| C(aromatic) | N(aromatic) | 1.33 - 1.38 | ||

| C(3) | C(aminomethyl) | ~1.51 | ||

| C(aminomethyl) | N(amino) | ~1.47 | ||

| C(6) | O(hydroxyl) | ~1.36 | ||

| Bond Angle (°) | C(aromatic) | C(aromatic) | C(aromatic) | ~120 |

| C(aromatic) | N(aromatic) | C(aromatic) | ~118 | |

| C(2) | C(3) | C(aminomethyl) | ~121 | |

| C(3) | C(aminomethyl) | N(amino) | ~109.5 | |

| Torsion Angle (°) | C(2) | C(3) | C(aminomethyl) | N(amino) |

The crystal packing of 3-(Aminomethyl)quinolin-6-ol would be significantly influenced by intermolecular interactions, particularly hydrogen bonding and π-stacking. The presence of both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group) suggests that a rich network of hydrogen bonds would be a defining feature of the crystal structure.

It is anticipated that strong O-H···N or N-H···N hydrogen bonds would form between the hydroxyl or amino groups of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. Additionally, O-H···O, N-H···O, and N-H···N hydrogen bonds involving the hydroxyl and amino groups are also highly probable. These interactions would likely link the molecules into chains, sheets, or a three-dimensional network.

The planar quinoline ring system provides an ideal platform for π-stacking interactions. These non-covalent interactions, arising from the attraction between electron-rich and electron-poor regions of adjacent aromatic rings, would further stabilize the crystal packing. The arrangement of the quinoline rings could be either face-to-face or offset (displaced face-to-face), with interplanar distances typically in the range of 3.3–3.8 Å.

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Distance/Geometry |

| Hydrogen Bonding | O-H (hydroxyl) | N (quinoline) | O···N distance ~2.7-3.0 Å |

| N-H (amino) | N (quinoline) | N···N distance ~2.8-3.2 Å | |

| O-H (hydroxyl) | O (hydroxyl) | O···O distance ~2.6-2.9 Å | |

| N-H (amino) | O (hydroxyl) | N···O distance ~2.8-3.1 Å | |

| π-Stacking | Quinoline Ring | Quinoline Ring | Interplanar distance ~3.3-3.8 Å |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For 3-(Aminomethyl)quinolin-6-ol, with the molecular formula C₁₀H₁₀N₂O, this analysis would be crucial for verifying its stoichiometric composition and purity.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The experimentally determined percentages should closely match these theoretical values, typically within a ±0.4% margin, to confirm the identity of the synthesized compound.

The expected results from an elemental analysis are presented in the following interactive data table.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 68.95 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.80 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.09 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.19 |

| Total | 174.22 | 100.00 |

Computational and Theoretical Chemistry Studies of 3 Aminomethyl Quinolin 6 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.orgnih.gov DFT calculations for 3-(Aminomethyl)quinolin-6-ol typically employ functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(Aminomethyl)quinolin-6-ol, DFT calculations are used to determine key structural parameters. scirp.orgsemanticscholar.org The quinoline (B57606) core is expected to be largely planar, while the aminomethyl side chain introduces conformational flexibility.

The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of the electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups significantly influences the electron density of the quinoline ring system.

Table 1: Representative Optimized Geometric Parameters for 3-(Aminomethyl)quinolin-6-ol (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C6-O | ~1.36 Å |

| Bond Length | C3-C(H₂) | ~1.51 Å |

| Bond Length | C(H₂)-N | ~1.47 Å |

| Bond Angle | C5-C6-C7 | ~120° |

| Bond Angle | C2-C3-C(H₂) | ~121° |

| Dihedral Angle | C4-C3-C(H₂)-N | Variable (flexible) |

| Note: These values are illustrative and derived from typical parameters for similar functionalized quinoline systems calculated using DFT methods. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 3-(Aminomethyl)quinolin-6-ol, the HOMO is expected to be localized primarily on the electron-rich regions: the hydroxyl-substituted benzene (B151609) ring and the nitrogen lone pair of the aminomethyl group. The LUMO is anticipated to be distributed across the electron-deficient quinoline ring system. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Representative FMO Properties of 3-(Aminomethyl)quinolin-6-ol (Illustrative)

| Parameter | Value (eV) | Description |

| EHOMO | -5.10 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.25 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 3.85 eV | ELUMO - EHOMO; relates to chemical reactivity and kinetic stability. |

| Note: These energy values are representative based on DFT calculations for analogous quinoline derivatives. scirp.orgresearchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack.

In the MEP map of 3-(Aminomethyl)quinolin-6-ol, regions of negative potential (typically colored red or yellow) are found around the electronegative oxygen and quinoline nitrogen atoms. These areas are rich in electrons and are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms of the amine and hydroxyl groups, indicating these are favorable sites for nucleophilic attack. researchgate.netresearchgate.net

Fukui Function Analysis for Electrophilic and Nucleophilic Susceptibility

Fukui functions provide a more quantitative, atom-specific measure of reactivity than MEP analysis. This method helps to pinpoint the exact atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For quinoline-based compounds, Fukui analysis has been used to identify specific atoms that are the most active sites for chemical reactions. researchgate.net In 3-(Aminomethyl)quinolin-6-ol, the nitrogen and oxygen atoms are expected to show high values for nucleophilic attack, while certain carbon atoms in the quinoline ring would be more susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Transfer

For 3-(Aminomethyl)quinolin-6-ol, significant stabilizing interactions are expected. These include the delocalization of lone pair electrons from the oxygen (LP(O)) and nitrogen (LP(N)) atoms into the antibonding π* orbitals of the quinoline ring. These donor-acceptor interactions, measured by the stabilization energy E(2), confirm the delocalization of electron density and contribute significantly to the molecule's electronic stability. nih.gov

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C5-C6) | ~20-25 | π-conjugation, charge delocalization |

| LP (N1) | σ* (C-H) | ~3-5 | Hyperconjugation |

| π (C7-C8) | π* (C5-C6) | ~15-20 | Intramolecular charge transfer |

| Note: LP denotes a lone pair. E(2) energies are representative values for similar interactions in related heterocyclic systems. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For 3-(Aminomethyl)quinolin-6-ol, MD simulations are invaluable for exploring its conformational landscape and for modeling its interaction with potential biological targets, such as enzymes or receptors. nih.govphyschemres.org

Simulations can reveal the preferred conformations of the flexible aminomethyl side chain and how its orientation changes in different environments. When studying ligand-target interactions, a docked complex of 3-(Aminomethyl)quinolin-6-ol with a protein is subjected to simulation. nih.gov The stability of this complex is assessed by analyzing metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues. researchgate.net This analysis helps to validate docking poses and provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site over time. physchemres.org

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. rasayanjournal.co.in These methods allow for the calculation of various descriptors that quantify the chemical behavior of a compound.

Ionization potential (I) and electron affinity (A) are fundamental quantum chemical parameters that describe the reactivity of a molecule. Ionization potential is the energy required to remove an electron from a molecule, indicating its ability to act as an electron donor. Conversely, electron affinity is the energy released when a molecule accepts an electron, signifying its capacity as an electron acceptor.

According to Koopmans' theorem, the ionization potential and electron affinity can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. rasayanjournal.co.in The relationships are given by:

I ≈ -EHOMO

A ≈ -ELUMO

Table 1: Conceptual Quantum Chemical Parameters

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a neutral molecule. |

Global hardness (η) and softness (σ) are additional parameters derived from the HOMO and LUMO energies that provide insight into the stability and reactivity of a molecule. Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. Its inverse, chemical softness, indicates the ease with which the electron cloud can be polarized.

These indices are calculated using the following formulas:

Hardness (η) = (I - A) / 2 ≈ (-EHOMO + ELUMO) / 2

Softness (σ) = 1 / η

A molecule with a large HOMO-LUMO gap is generally considered to be chemically hard, less reactive, and more stable. Conversely, a molecule with a small HOMO-LUMO gap is considered to be chemically soft, more reactive, and less stable. These parameters are valuable in predicting how a molecule like 3-(Aminomethyl)quinolin-6-ol might participate in chemical reactions, including those within a biological system.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (σ) | 1 / η | Indicates the polarizability and reactivity of a molecule. |

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational SAR modeling uses statistical and machine learning methods to build predictive models based on calculated molecular descriptors. For quinoline derivatives, SAR studies have been crucial in identifying key structural features responsible for their therapeutic effects, such as anticancer or anti-Alzheimer's activities. researchgate.netresearchgate.net

For 3-(Aminomethyl)quinolin-6-ol, a computational SAR model would involve a series of steps:

Dataset Curation: Assembling a dataset of structurally related quinoline compounds with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including quantum chemical parameters, topological indices, and steric properties.

Model Building: Employing statistical methods like multiple linear regression (MLR) or more advanced techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

While a specific computational SAR model for 3-(Aminomethyl)quinolin-6-ol is not detailed in the available literature, SAR studies on analogous quinoline and quinoxaline (B1680401) systems have highlighted the importance of substituent positions and types on their biological profiles. nih.gov For instance, the nature and position of substituents on the quinoline ring can significantly influence interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The aminomethyl group at the 3-position and the hydroxyl group at the 6-position of 3-(Aminomethyl)quinolin-6-ol are expected to be key determinants of its biological activity, a hypothesis that could be systematically explored through computational SAR modeling.

Biological Activity and Mechanistic Investigations of 3 Aminomethyl Quinolin 6 Ol in Vitro and Pre Clinical Models

Enzymatic Target Interaction Studies

Modulation of Cellular Enzymes and Receptors

The quinoline (B57606) framework is a versatile scaffold for designing modulators of various enzymes and receptors. nih.gov Research into quinoline derivatives has identified compounds that act as potent inhibitors or antagonists for a range of biological targets. For instance, a high-throughput screening identified a quinoline tertiary alcohol as a hit for the ligand-binding domain of the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt), a key regulator of Th17 cell differentiation. nih.gov Subsequent optimization of the quinoline core led to potent inverse agonists of RORγt. nih.gov

In other studies, quinoline derivatives have been developed as selective antagonists for the α2C-adrenoceptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders. acs.org Furthermore, the quinoline structure is central to many protein kinase inhibitors, including those targeting the c-Met proto-oncogene, which is involved in tumor growth and metastasis. nih.gov While the broader class of quinolines demonstrates extensive interaction with cellular enzymes and receptors, specific molecular targets for 3-(Aminomethyl)quinolin-6-ol have not been explicitly identified in the available literature.

Interactions with Nucleic Acids (DNA Intercalation)

Certain molecules can exert their biological effects by directly interacting with nucleic acids. One such mechanism is DNA intercalation, where a compound inserts itself between the base pairs of the DNA double helix. This can lead to disruption of DNA replication and transcription, ultimately triggering cell death. While some nitrogen-containing heterocyclic compounds, such as certain amino-substituted indoles, are known to alkylate DNA, information regarding the DNA intercalation or binding properties of 3-(Aminomethyl)quinolin-6-ol is not available in the reviewed literature. nih.gov A study on (1-pyrenylmethyl)amino alcohols confirmed that while DNA binding is a necessary condition for their antitumor activity, the strength of this binding does not directly correlate with the level of activity.

Investigation of Modulatory Effects on Biological Pathways

Oxidative Stress Pathway Modulation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (RONS) and the cell's ability to neutralize them with antioxidant defenses. nih.gov This imbalance is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders. nih.gov While many quinoline and quinazoline (B50416) alkaloids have demonstrated antioxidant properties, the specific effects of 3-(Aminomethyl)quinolin-6-ol on oxidative stress pathways have not been documented in the available research. nih.gov

Signaling Pathway Interrogation

Cellular signaling pathways are complex networks that govern fundamental cellular processes like growth, proliferation, and survival. The quinoline scaffold is a component of inhibitors that target key signaling kinases. For example, abnormal activation of the PI3K/AKT signaling cascade is a hallmark of many human cancers, and quinolone derivatives have been synthesized to target this pathway. mdpi.com Similarly, the JAK/STAT and MAPK/ERK pathways, which are often activated by cytokines like Interleukin-6 (IL-6), are also targets for therapeutic intervention in various diseases. nih.gov While the broader family of quinoline-containing molecules is known to modulate these critical pathways, the specific signaling pathways interrogated by 3-(Aminomethyl)quinolin-6-ol remain to be elucidated.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For quinoline derivatives, the nature and position of substituents on the heterocyclic ring system are crucial for determining their biological and medicinal properties. researchgate.net

A critical finding from SAR studies on various quinoline series is the importance of substitution at the 3-position of the ring. acs.org For a series of α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be an absolute requirement for activity. acs.org This highlights the potential significance of the aminomethyl group at the C3 position in 3-(Aminomethyl)quinolin-6-ol for its biological profile.

Table 2: Structure-Activity Relationship Principles for Quinoline Derivatives This table summarizes general SAR findings for the quinoline scaffold based on the cited literature.

| Position on Quinoline Ring | General Observation | Potential Implication for 3-(Aminomethyl)quinolin-6-ol | Reference |

|---|---|---|---|

| Position 3 | Substitution is critical for activity in several classes of quinoline-based compounds. | The aminomethyl group is likely a key determinant of biological activity. | acs.org |

| Position 4 | Can be modified to tune selectivity and potency (e.g., 4-phenoxyquinoline in c-Met inhibitors). | The hydrogen at this position could be a site for future modification. | nih.gov |

| Position 6 | Substitution influences overall properties; can be a site for attaching other functional groups. | The hydroxyl group can participate in hydrogen bonding and affect physicochemical properties. | nih.govnih.gov |

| Position 7 | Often substituted in potent kinase inhibitors (e.g., 6,7-disubstituted derivatives). | The unsubstituted nature at this position differentiates it from some known inhibitors. | researchgate.net |

Coordination Chemistry of 3 Aminomethyl Quinolin 6 Ol and Its Metal Complexes

Ligand Properties of 3-(Aminomethyl)quinolin-6-ol

The ligand properties of 3-(Aminomethyl)quinolin-6-ol are dictated by the presence of multiple potential donor atoms: the nitrogen of the aminomethyl group, the oxygen of the phenolic hydroxyl group, and the nitrogen atom of the quinoline (B57606) ring.

Chelating Ability of the Aminomethyl and Phenolic Hydroxyl Moieties

The primary chelating site of 3-(Aminomethyl)quinolin-6-ol is anticipated to involve the aminomethyl group and the phenolic hydroxyl group. This arrangement allows for the formation of a stable six-membered chelate ring upon coordination with a metal ion, a common and favored conformation in coordination chemistry. The deprotonation of the phenolic hydroxyl group would create an anionic oxygen donor, which, in conjunction with the neutral amino nitrogen donor, would form a bidentate O,N-ligand. This mode of coordination is observed in the closely related ligand, 1-(N,N-dimethylamino)methyl-6-quinolinol, which has been shown to form stable complexes with copper(II) nih.govresearchgate.net. The fundamental structure of 3-(Aminomethyl)quinolin-6-ol suggests a similar bidentate chelation mechanism.

Protonation Equilibria and Metal Ion Affinity

Synthesis of Metal Complexes

The synthesis of metal complexes with 3-(Aminomethyl)quinolin-6-ol is not widely reported. The information below is largely inferred from the behavior of analogous compounds.

Coordination with Transition Metal Ions (e.g., Cr(III), Fe(III), Co(II), Cu(II), Ni(II), Pt(IV), Pd(II), Re(V), Ag(I), Zn(II), U(VI))

While there is a rich chemistry of quinoline derivatives with a variety of transition metals, specific synthetic procedures for 3-(Aminomethyl)quinolin-6-ol with the listed metal ions are not described in the available literature. Research on the analogous ligand 1-(N,N-dimethylamino)methyl-6-quinolinol has demonstrated the successful synthesis of both mononuclear and binuclear copper(II) complexes nih.govresearchgate.net. It is plausible that similar synthetic routes, likely involving the reaction of a metal salt with the ligand in a suitable solvent, could yield complexes with other transition metals. However, without experimental data, the successful formation and stability of such complexes remain speculative.

Characterization of Complex Stoichiometry and Geometry

Specific data on the stoichiometry and geometry of metal complexes of 3-(Aminomethyl)quinolin-6-ol are not available. For the analogous Cu(II) complexes of 1-(N,N-dimethylamino)methyl-6-quinolinol, both mononuclear and binuclear species have been characterized, with the structures confirmed by X-ray diffraction nih.govresearchgate.net. The geometry around the metal centers in these complexes would be dictated by the coordination number and the electronic configuration of the metal ion. For instance, Cu(II) and Pd(II) complexes would likely adopt square planar geometries, while Zn(II) would favor a tetrahedral arrangement. Octahedral geometries could be expected for metal ions like Cr(III) and Fe(III) chemmethod.comnih.gov.

Spectroscopic Analysis of Metal Complexes

Spectroscopic analysis is crucial for elucidating the structure and bonding in metal complexes. In the absence of specific data for 3-(Aminomethyl)quinolin-6-ol complexes, a general discussion based on expected spectral changes upon coordination is provided.

Upon complexation, significant shifts in the infrared (IR) spectrum of 3-(Aminomethyl)quinolin-6-ol would be anticipated. The stretching vibration of the O-H group of the phenolic moiety would likely disappear or shift significantly upon deprotonation and coordination. The N-H stretching and bending vibrations of the aminomethyl group would also be expected to shift. New bands at lower frequencies, corresponding to the M-O and M-N stretching vibrations, would provide direct evidence of coordination.

In the ¹H NMR spectrum, the resonance for the phenolic proton would disappear upon complexation. The chemical shifts of the protons on the aminomethyl group and the quinoline ring would also be affected due to the change in the electronic environment upon coordination to a paramagnetic or diamagnetic metal center.

Electronic absorption (UV-Vis) spectroscopy would reveal shifts in the ligand-based π-π* and n-π* transitions. For complexes with d-block metals, the appearance of d-d transition bands in the visible region would be indicative of the coordination geometry around the metal ion.

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the ligand and its metal complexes. The spectrum of the free ligand is expected to show absorption bands corresponding to π-π* transitions within the quinoline ring system. nih.gov Upon coordination to a metal ion, shifts in these bands (either bathochromic, a shift to longer wavelengths, or hypsochromic, a shift to shorter wavelengths) are anticipated.

New absorption bands, known as charge-transfer bands, may also appear. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the nature of the metal ion and the ligand. For instance, in complexes with metal ions having filled or partially filled d-orbitals, MLCT bands are common.

While specific experimental data for 3-(Aminomethyl)quinolin-6-ol complexes is not readily found, a study on other quinoline derivatives provides insight into the expected spectral changes. rsc.org For example, the complexation of a quinoline Schiff base derivative with various bivalent metal ions resulted in shifts of the ligand's characteristic π–π∗ and n–π∗ transitions. rsc.org

Illustrative UV-Vis Spectral Data for a Related Quinoline Complex

| Compound/Complex | Absorption Maxima (λmax, nm) | Assignment | Reference |

| Quinoline Schiff Base Ligand (HL) | 280, 320, 380 | π–π∗, n–π∗ | rsc.org |

| [Cu(L)(H2O)]CH3COO | 285, 325, 390 | Shifted ligand bands | rsc.org |

| [Zn(L)(H2O)]CH3COO | 282, 318, 385 | Shifted ligand bands | rsc.org |

IR Spectroscopy for Coordination Mode Identification

Infrared (IR) spectroscopy is a powerful tool for determining how the ligand binds to the metal ion. By comparing the IR spectrum of the free 3-(Aminomethyl)quinolin-6-ol with those of its metal complexes, one can identify the coordination sites.

Key vibrational bands to monitor include:

ν(O-H): The broad band corresponding to the stretching vibration of the phenolic hydroxyl group in the free ligand is expected to disappear upon deprotonation and coordination to the metal ion.

ν(N-H): The stretching vibrations of the aminomethyl group may shift upon coordination of the nitrogen atom to the metal center.

ν(C=N) and ring vibrations: The stretching vibrations of the C=N bond within the quinoline ring and other ring vibrations are likely to shift upon coordination of the quinoline nitrogen.

New bands: The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

A study on mixed ligand metal(II) complexes involving 8-hydroxyquinoline (B1678124) showed that the ligand coordinates through the deprotonated phenolic oxygen and the quinoline nitrogen. researchgate.net

Expected IR Spectral Shifts upon Complexation of 3-(Aminomethyl)quinolin-6-ol

| Functional Group | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Change upon Complexation |

| Phenolic O-H | ~3400 (broad) | Disappearance |

| Amino N-H | ~3300-3500 | Shift to lower or higher frequency |

| Quinoline C=N | ~1600-1650 | Shift to lower frequency |

| Metal-Oxygen (M-O) | - | Appearance of new band (~400-600 cm⁻¹) |

| Metal-Nitrogen (M-N) | - | Appearance of new band (~300-500 cm⁻¹) |

NMR Spectroscopy for Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for diamagnetic metal complexes in solution. 1H and 13C NMR spectra of the free ligand can be compared to those of its diamagnetic complexes (e.g., with Zn(II), Cd(II), or Al(III)).

Upon complexation:

The resonance of the phenolic proton will disappear if it is deprotonated.

Protons and carbons near the coordination sites (the quinoline nitrogen, the amino nitrogen, and the phenolic oxygen) will experience shifts in their chemical shifts. The magnitude and direction of these shifts can provide insights into the coordination geometry.

For paramagnetic complexes, NMR signals are often broadened and significantly shifted, making analysis more complex. researchgate.net

Applications of Metal Complexes in Research

The structural features of 3-(Aminomethyl)quinolin-6-ol suggest that its metal complexes could have several interesting applications in research.

Catalysis Research (e.g., Homogeneous and Heterogeneous Catalysis)

Metal complexes of quinoline derivatives are known to be effective catalysts in a variety of organic transformations. The presence of both a "hard" oxygen donor and "softer" nitrogen donors in 3-(Aminomethyl)quinolin-6-ol allows for the coordination of a wide range of metal ions, which is a key feature for developing versatile catalysts.

For example, copper complexes of quinoline derivatives have been shown to catalyze oxidation reactions. nih.gov The catalytic activity often depends on the nature of the metal ion and the specific substituents on the quinoline ligand. nih.gov While no specific catalytic studies on 3-(Aminomethyl)quinolin-6-ol complexes have been reported, their potential in this area is significant.

Sensor Development (e.g., Metal Ion Sensing)

Quinoline-based ligands are widely used in the development of fluorescent and colorimetric sensors for metal ions. tubitak.gov.trnih.govnih.gov The fluorescence properties of the quinoline ring can be sensitive to the presence of a coordinated metal ion. This can lead to either fluorescence enhancement ("turn-on" sensor) or quenching ("turn-off" sensor). nih.gov

The 6-hydroxyquinoline (B46185) scaffold, in particular, is a known fluorophore. The chelation of a metal ion by the aminomethyl and quinoline nitrogen atoms, along with the deprotonated hydroxyl group, could significantly alter the electronic properties of the molecule, leading to a detectable change in its fluorescence or color. This makes 3-(Aminomethyl)quinolin-6-ol a promising candidate for the development of selective metal ion sensors. tubitak.gov.tr

Material Science Applications (e.g., Optical Properties)

Metal complexes of quinoline derivatives, especially 8-hydroxyquinoline, have been extensively studied for their applications in material science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). These complexes often exhibit strong luminescence and good thermal stability.

The modification of the quinoline core with an aminomethyl group could influence the packing of the molecules in the solid state and their photophysical properties. While specific studies on the material science applications of 3-(Aminomethyl)quinolin-6-ol complexes are not available, the general properties of quinoline-based metal complexes suggest potential for use in the development of new optical materials. researchgate.net

Applications in Chemical Biology and Drug Discovery Research Lead Optimization and Scaffold Development

3-(Aminomethyl)quinolin-6-ol as a Privileged Scaffold for Molecular Design

The concept of privileged structures is a cornerstone of modern medicinal chemistry, and the quinoline (B57606) scaffold is a prime example of such a structure. sigmaaldrich.com Quinoline-based compounds have shown a remarkable propensity for interacting with a wide range of biological targets, leading to their development as anticancer, antimicrobial, and anti-inflammatory agents, among others. This broad biological activity suggests that the quinoline core is a versatile framework for the design of new drugs. sigmaaldrich.com

The 3-(Aminomethyl)quinolin-6-ol structure incorporates several key features that make it an attractive starting point for drug design. The quinoline core itself provides a rigid, aromatic system capable of engaging in various non-covalent interactions with biological macromolecules. The aminomethyl group at the 3-position and the hydroxyl group at the 6-position offer opportunities for further chemical modification, allowing for the fine-tuning of the molecule's properties to enhance its potency, selectivity, and drug-like characteristics. sigmaaldrich.com While specific research on 3-(Aminomethyl)quinolin-6-ol as a privileged scaffold is not extensively documented, the broader class of quinoline derivatives has a well-established history in drug discovery.

Scaffold-Based Library Synthesis and Screening

The development of chemical libraries based on a common scaffold is a powerful strategy for identifying new drug leads. This approach allows for the systematic exploration of the chemical space around a privileged core, such as the quinoline ring system. While specific examples of large-scale library synthesis using 3-(Aminomethyl)quinolin-6-ol as the starting scaffold are not readily found in the public literature, the synthesis of quinoline-based libraries is a common practice in medicinal chemistry.

For instance, researchers have developed methods for the parallel synthesis of highly substituted 1H-quinolin-4-one libraries, demonstrating the feasibility of creating diverse collections of quinoline derivatives for biological screening. These methods often involve multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials. The aminomethyl and hydroxyl groups of 3-(Aminomethyl)quinolin-6-ol would be amenable to a variety of chemical transformations, making this compound a suitable building block for the construction of a focused chemical library. Such a library could then be screened against a panel of biological targets to identify novel hits for further development.

Exploration of Molecular Hybrids and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing new drugs with improved efficacy or novel mechanisms of action. The 3-(Aminomethyl)quinolin-6-ol scaffold is an ideal candidate for the creation of molecular hybrids and conjugates. The reactive aminomethyl and hydroxyl groups can be used as handles to attach other biologically active moieties.

For example, the quinoline core has been hybridized with other heterocyclic systems, such as 1,2,4-triazine, to create compounds with dual anti-inflammatory activity. In other work, quinoline-isatin hybrids have been synthesized and shown to possess promising antibacterial properties. The design of such hybrids often aims to target multiple pathways involved in a disease process, potentially leading to synergistic effects and a reduced likelihood of drug resistance. While no specific molecular hybrids of 3-(Aminomethyl)quinolin-6-ol are prominently reported, its chemical structure suggests that it could be readily incorporated into such hybrid designs.

Computational Drug Design Approaches

Computational methods are an indispensable part of modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of compounds. These approaches can be used to predict the biological activity of a molecule, identify potential drug targets, and optimize the properties of lead compounds.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This information can be used to understand the molecular basis of a drug's activity and to guide the design of more potent and selective inhibitors. While specific docking studies of 3-(Aminomethyl)quinolin-6-ol are not widely available, numerous studies have been published on the docking of other quinoline derivatives into the active sites of various enzymes.

For example, molecular docking has been used to study the binding of quinoline-based inhibitors to DNA gyrase, a key enzyme in bacterial replication. These studies have revealed the key interactions between the quinoline scaffold and the enzyme's active site, providing insights that can be used to design more effective antibacterial agents. Similarly, docking studies have been employed to investigate the binding of quinoline derivatives to protein kinases, a class of enzymes that are important targets in cancer therapy.

A hypothetical docking study of 3-(Aminomethyl)quinolin-6-ol would likely show the quinoline ring system forming pi-stacking and hydrophobic interactions with the target protein, while the aminomethyl and hydroxyl groups could participate in hydrogen bonding or other polar interactions. The results of such a study could be used to prioritize 3-(Aminomethyl)quinolin-6-ol derivatives for synthesis and biological testing.

In silico ADMET Prediction for Lead Candidate Prioritization (excluding pharmacokinetic/toxicological profiles)

In addition to predicting biological activity, computational methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These predictions, often referred to as in silico ADMET, can help to identify compounds with favorable drug-like properties early in the discovery process, reducing the risk of late-stage failures.

While a specific in silico ADMET profile for 3-(Aminomethyl)quinolin-6-ol is not publicly available, general methods for predicting these properties are well-established. For example, quantitative structure-activity relationship (QSAR) models can be used to predict properties such as aqueous solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the chemical structure of the molecule and can be used to compare and rank different drug candidates. The application of such methods to 3-(Aminomethyl)quinolin-6-ol and its derivatives could provide valuable insights into their potential as drug candidates.

Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful approach to drug discovery that involves testing compounds for their ability to produce a desired effect in a cell-based or whole-organism assay, without prior knowledge of the drug's molecular target. This approach is particularly useful for identifying compounds that act through novel mechanisms of action.

Once a hit is identified in a phenotypic screen, the next challenge is to identify its molecular target, a process known as target deconvolution. This is a critical step in understanding the compound's mechanism of action and for optimizing its properties. A variety of techniques can be used for target deconvolution, including affinity chromatography, expression profiling, and genetic methods.

Conclusion and Future Research Directions

Summary of Key Academic Contributions of 3-(Aminomethyl)quinolin-6-ol Research

Direct academic contributions and detailed research findings specifically for 3-(Aminomethyl)quinolin-6-ol are not extensively documented in publicly available scientific literature. Its existence is confirmed through chemical supplier databases, which provide basic identifiers such as its CAS number (161645-75-6). However, dedicated studies on its synthesis, characterization, and biological or material properties are sparse.

The academic significance of 3-(Aminomethyl)quinolin-6-ol is therefore largely inferred from the well-established importance of the broader classes of compounds to which it belongs: aminomethylquinolines and hydroxyquinolines. Research on related structures, particularly 8-hydroxyquinoline (B1678124) derivatives, has been substantial. These compounds are recognized for their potent biological activities, including antimicrobial, anticancer, and neuroprotective effects, primarily attributed to their metal-chelating properties. scispace.comrroij.com For instance, aminomethylated 8-hydroxyquinolines have been synthesized and investigated for their antipathogenic and anticancer activities. nih.gov

Given this context, the key potential contribution of 3-(Aminomethyl)quinolin-6-ol lies in its unique substitution pattern. The presence of an aminomethyl group at the 3-position and a hydroxyl group at the 6-position offers a distinct electronic and steric profile compared to more commonly studied isomers. This could translate to novel biological activities or material properties. The academic community's contribution, at this stage, is in providing the foundational knowledge on quinoline (B57606) chemistry that allows for the prediction of this compound's potential and the design of future research.

Unexplored Research Avenues and Challenges

The limited specific research on 3-(Aminomethyl)quinolin-6-ol presents a landscape rich with unexplored avenues and inherent challenges.

Unexplored Research Avenues:

Biological Activity Screening: A primary area for future research is the comprehensive screening of 3-(Aminomethyl)quinolin-6-ol for various biological activities. This includes, but is not limited to, its potential as an anticancer agent, an antimicrobial (antibacterial and antifungal) compound, an anti-inflammatory molecule, or a modulator of specific enzymes or receptors. The unique positioning of the functional groups could lead to novel structure-activity relationships.

Metal Chelation and Sensing: The presence of both a nitrogen heterocycle and a hydroxyl group suggests potential metal-chelating properties. Investigating its coordination chemistry with various metal ions could unveil applications in areas such as fluorescent chemosensors for detecting specific metals, or as a component in catalysts. scispace.com

Materials Science Applications: Quinoline derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) and other functional materials. scispace.com The photophysical properties of 3-(Aminomethyl)quinolin-6-ol, including its absorption and emission spectra, are yet to be determined and could reveal its suitability for such applications.

Derivative Synthesis and SAR Studies: The synthesis of a library of derivatives based on the 3-(aminomethyl)quinolin-6-ol scaffold would be a crucial step. By modifying the aminomethyl group or the quinoline ring, systematic structure-activity relationship (SAR) studies could be conducted to optimize for a desired biological or physical property.

Challenges:

Synthetic Accessibility: While general methods for quinoline synthesis exist, developing a high-yield, scalable, and regioselective synthesis for 3-(Aminomethyl)quinolin-6-ol could be a significant challenge. The specific placement of the aminomethyl and hydroxyl groups may require multi-step synthetic routes with careful use of protecting groups.

Lack of Precedent: The absence of a substantial body of literature on this specific compound means that researchers have little to no prior data to guide their investigations, from predicting its properties to designing experiments. This necessitates a more exploratory and resource-intensive research approach.

Characterization and Stability: Thorough characterization of the compound, including its spectroscopic data (NMR, IR, MS) and its stability under various conditions, will be essential first steps that require careful execution.

Methodological Advancements and Interdisciplinary Research Opportunities

Advancements in synthetic and analytical methodologies, coupled with the potential for interdisciplinary collaboration, will be pivotal in unlocking the research potential of 3-(Aminomethyl)quinolin-6-ol.

Methodological Advancements:

Modern Synthetic Methods: The synthesis of 3-(Aminomethyl)quinolin-6-ol could potentially be achieved through the reduction of a corresponding nitrile or oxime precursor, which in turn could be synthesized from 6-hydroxyquinoline-3-carbaldehyde. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could be employed to construct the initial quinoline framework with the desired substitution pattern. researchgate.net The Vilsmeier-Haack reaction is another powerful tool for the formylation of activated quinoline systems, which could serve as a key step in the synthetic pathway.

High-Throughput Screening: Once synthesized, high-throughput screening (HTS) techniques can be utilized to rapidly assess the biological activity of 3-(Aminomethyl)quinolin-6-ol and its derivatives against a wide range of biological targets.

Computational Chemistry: In silico methods, such as molecular docking and density functional theory (DFT) calculations, can be employed to predict the binding affinity of the compound to specific protein targets, to understand its electronic properties, and to guide the design of new derivatives with enhanced activity.

Interdisciplinary Research Opportunities:

Chemistry and Biology: Collaboration between synthetic chemists and biologists will be essential for the synthesis, characterization, and biological evaluation of 3-(Aminomethyl)quinolin-6-ol.

Chemistry and Materials Science: Partnerships with materials scientists could explore the potential of this compound and its derivatives in the development of new functional materials, such as sensors, organic electronics, and smart coatings.

Chemistry and Medicine: Should promising biological activities be identified, collaborations with medicinal chemists and pharmacologists would be crucial for lead optimization, preclinical development, and ultimately, the translation of basic research into potential therapeutic applications.

Outlook for the Quinoline Scaffold in Advancing Fundamental Chemical Knowledge

The quinoline scaffold is poised to continue its significant role in advancing fundamental chemical knowledge for the foreseeable future. Its versatility and privileged structure status in medicinal chemistry ensure its continued exploration.

The study of even seemingly simple derivatives like 3-(Aminomethyl)quinolin-6-ol contributes to this advancement in several ways:

Expanding Chemical Space: The synthesis and characterization of novel quinoline derivatives expand the known chemical space and provide new building blocks for drug discovery and materials science.

Refining Synthetic Methodologies: The pursuit of efficient synthetic routes to specifically substituted quinolines often drives the development and refinement of new synthetic methods and strategies.

Deepening Structure-Property Understanding: Each new quinoline derivative with a unique substitution pattern provides a data point that helps to build a more comprehensive understanding of structure-property relationships. This knowledge is fundamental to the rational design of molecules with desired functions.

Probing Biological Systems: Novel quinoline-based molecules can serve as chemical probes to explore biological pathways and to identify and validate new drug targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products